molecular formula C13H18N4S B10953734 N-(prop-2-en-1-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-(prop-2-en-1-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10953734
M. Wt: 262.38 g/mol
InChI Key: UYFIWNLURQRZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a heterocyclic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an allyl group, a pyridyl ring, and a tetrahydropyrazinecarbothioamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step reactions. One common method includes the reaction of 2-pyridylhydrazine with allyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of N-ALLYL-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple research fields .

Properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

N-prop-2-enyl-4-pyridin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C13H18N4S/c1-2-6-15-13(18)17-10-8-16(9-11-17)12-5-3-4-7-14-12/h2-5,7H,1,6,8-11H2,(H,15,18)

InChI Key

UYFIWNLURQRZFP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.